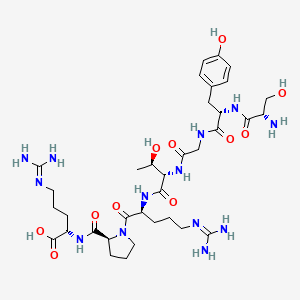
4'-Phenyl-2,3,4,5-tetrachlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual compounds with varying degrees of chlorination. These compounds are known for their environmental persistence, bioaccumulation, and potential adverse health effects. 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is one of the many congeners of polychlorinated biphenyls and is characterized by the presence of four chlorine atoms attached to the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the continuous addition of chlorine gas to a biphenyl solution, with the degree of chlorination controlled by adjusting the reaction time and temperature. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries.
化学反応の分析
Types of Reactions
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, leading to the formation of lower chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be achieved using metal catalysts such as palladium or microbial processes.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
科学的研究の応用
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some of its applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Toxicology: Investigated for its toxic effects on various organisms, including humans, to understand the health risks associated with polychlorinated biphenyl exposure.
Bioremediation: Studied for its potential to be degraded by microorganisms, which can be used in bioremediation strategies to clean up contaminated sites.
Analytical Chemistry: Used as a standard compound in the development of analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
作用機序
The mechanism of action of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to the aryl hydrocarbon receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of polychlorinated biphenyls. The metabolites formed can further interact with cellular components, leading to oxidative stress, disruption of endocrine function, and other toxic effects.
類似化合物との比較
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyl congeners, such as:
2,3,4,5-Tetrachlorobiphenyl: Similar in structure but lacks the phenyl group at the 4’ position.
3,3’,4,4’-Tetrachlorobiphenyl: Differently substituted, with chlorines at the 3 and 4 positions on both phenyl rings.
2,2’,4,4’-Tetrachlorobiphenyl: Chlorines are substituted at the 2 and 4 positions on both phenyl rings.
The uniqueness of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl lies in its specific substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
特性
CAS番号 |
88966-72-7 |
|---|---|
分子式 |
C18H10Cl4 |
分子量 |
368.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChIキー |
FJWNIBCKNYIBRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
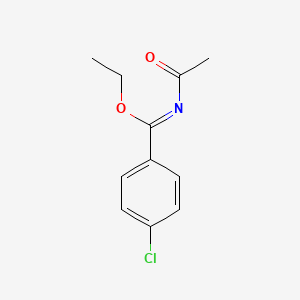

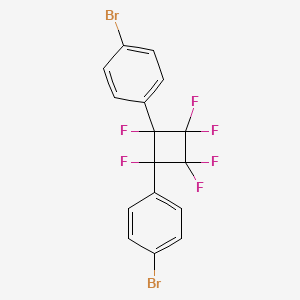
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
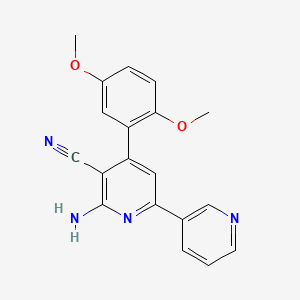
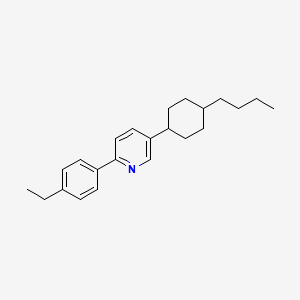
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
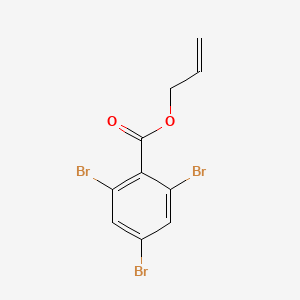
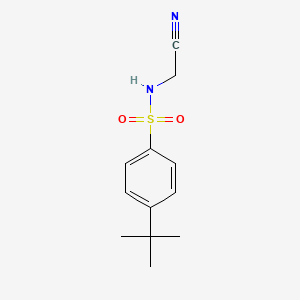
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
